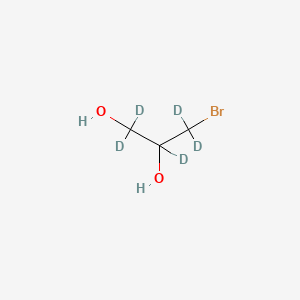

3-Bromopropane-1,2-diol-d5

Descripción

Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations

The substitution of hydrogen with its heavier isotope, deuterium, is a powerful technique in scientific research that provides unique insights into molecular behavior. youtube.com Although chemically similar to hydrogen, deuterium's greater mass can influence the physical and chemical properties of a compound. clearsynth.combusinessresearchinsights.com This difference is exploited in several key ways:

Elucidating Reaction Mechanisms: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.netmusechem.com This often results in a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). acs.orgsymeres.com Researchers utilize the KIE to study and prove reaction pathways and unravel the intricate details of chemical transformations. acs.orgthalesnano.com

Tracing Metabolic Pathways: Deuterium-labeled compounds act as excellent tracers in biological systems. clearsynth.com Because deuterium is a stable isotope, it is not radioactive, making it safe for use in metabolic studies. isowater.com Scientists can track the absorption, distribution, metabolism, and excretion (ADME) of a deuterated molecule within an organism, providing critical information for drug discovery and toxicology. acs.orgsymeres.comacs.org

Internal Standards for Quantitative Analysis: In analytical techniques like mass spectrometry (MS), deuterated compounds are widely used as internal standards. acs.orgthalesnano.com They are chemically identical to their non-labeled counterparts (analytes) and thus behave similarly during sample preparation and analysis. However, their higher mass allows them to be distinguished from the analyte by the detector, enabling highly accurate and reliable quantification. thalesnano.com

Structural Determination: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interference from proton signals of the solvent. acs.org Furthermore, deuterium labeling can be used as a contrast agent in NMR to help determine the three-dimensional structure of complex molecules like proteins with greater clarity. clearsynth.comthalesnano.com

Overview of Research Utility and Academic Relevance for Deuterated Compounds

The unique properties of deuterated compounds make them indispensable across a wide range of research fields, from medicine to materials science. Their academic and industrial relevance is continually expanding as analytical techniques become more sophisticated.

Pharmaceutical Research and Development: The pharmaceutical industry is a major user of deuterated compounds. wiseguyreports.com Incorporating deuterium into a drug molecule can alter its metabolic profile, often leading to improved pharmacokinetic properties such as reduced clearance rates and extended half-lives. businessresearchinsights.comacs.orgsymeres.com This strategy can lead to the development of safer and more effective drugs, and some deuterated drugs have received regulatory approval. researchgate.netwiseguyreports.com Deuterated compounds are also crucial as metabolic tracers during drug discovery to understand how potential new drugs interact with the body. wiseguyreports.com

Metabolism and Toxicogenomics: Stable isotope-labeled compounds are used to delineate complex metabolic pathways and investigate the mechanisms behind compound toxicity. acs.org By strategically placing deuterium atoms, researchers can mitigate or better understand metabolism-mediated toxicities. acs.org

Advanced Medical Imaging: An emerging application is Deuterium Metabolic Imaging (DMI), a non-invasive technique that uses magnetic resonance spectroscopy (MRS) to visualize metabolic processes in real-time. bohrium.com DMI allows for the investigation of metabolism in both healthy and diseased states, holding promise for future disease-specific imaging. bohrium.com

Materials Science: The application of deuterium labeling is growing in materials science. For example, taking advantage of the kinetic isotope effect has been shown to improve the properties and stability of organic light-emitting diodes (OLEDs). acs.org

Data Tables

Table 1: Chemical Properties of 3-Bromo-1,2-propanediol-d5

| Property | Value |

|---|---|

| Chemical Name | 3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol lgcstandards.comclearsynth.com |

| CAS Number | 1246820-48-3 lgcstandards.combioscience.co.ukclearsynth.compharmaffiliates.com |

| Molecular Formula | C₃D₅H₂BrO₂ lgcstandards.com |

| Molecular Weight | 160.02 g/mol lgcstandards.compharmaffiliates.combiotechnolabs.com |

| Isotopic Purity | >95% (GC) lgcstandards.com |

| Appearance | Clear Colourless to Pale Yellow Oil alfa-chemistry.com |

| Primary Application | Labeled Reference Standard alfa-chemistry.compharmaffiliates.com |

| Storage Temperature | -20°C lgcstandards.com |

Table 2: Comparison of 3-Bromo-1,2-propanediol-d5 and its Non-Deuterated Analog

| Feature | 3-Bromo-1,2-propanediol-d5 | 3-Bromo-1,2-propanediol (B131886) |

|---|---|---|

| Synonym | 3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol clearsynth.com | alpha-bromohydrin |

| CAS Number | 1246820-48-3 lgcstandards.com | 4704-77-2 |

| Molecular Formula | C₃D₅H₂BrO₂ lgcstandards.com | C₃H₇BrO₂ |

| Molecular Weight | 160.02 g/mol pharmaffiliates.com | 154.99 g/mol |

| Key Difference | Contains five deuterium atoms, resulting in a higher mass. | Contains only protium (B1232500) (¹H) atoms at non-substituted positions. |

| Shared Application | Used as an internal standard in mass spectrometry. sigmaaldrich.com | Used as a substrate analog and protecting reagent. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFQOUHOCRXDL-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1,2 Propanediol D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, including isotopically labeled compounds. For 3-Bromo-1,2-propanediol-d5, NMR is crucial for unequivocally determining the specific locations of the five deuterium atoms.

Deuterium (²H) NMR spectroscopy is particularly well-suited for analyzing highly deuterated compounds. While proton (¹H) NMR signals would be significantly diminished or absent for the deuterated positions, ²H NMR provides direct observation of the deuterium nuclei. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same chemical environment, allowing for straightforward spectral interpretation. The IUPAC name for this compound is 3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol, indicating that deuterium atoms replace hydrogens on all three carbon atoms of the propanediol (B1597323) backbone. A ²H NMR spectrum would therefore be expected to show distinct signals corresponding to the deuterons at the C1, C2, and C3 positions.

| Position | Number of Deuterons | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity |

|---|---|---|---|

| C1 (-CD₂OH) | 2 | ~3.6 - 3.8 | Multiplet |

| C2 (-CD(OH)-) | 1 | ~3.9 - 4.1 | Multiplet |

| C3 (-CD₂Br) | 2 | ~3.4 - 3.6 | Multiplet |

For stereochemical analysis, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are invaluable. Although the carbon backbone is deuterated, the hydroxyl (-OH) protons remain. COSY experiments can reveal scalar couplings between these hydroxyl protons and the deuteron (B1233211) on the adjacent C2 carbon. Analysis of these coupling constants, along with heteronuclear (¹³C-²H) couplings, can provide detailed information about the dihedral angles between atoms, which helps to define the preferred conformation and spatial arrangement of the molecule in solution.

Mass Spectrometry (MS) Techniques in Deuterated Compound Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. It serves as a primary method for confirming the successful incorporation of deuterium atoms into a molecule.

The molecular weight of the non-deuterated 3-Bromo-1,2-propanediol (B131886) (C₃H₇BrO₂) is approximately 154.99 g/mol . The deuterated analogue, 3-Bromo-1,2-propanediol-d5 (C₃D₅H₂BrO₂), has a molecular weight of approximately 160.02 g/mol . The observed mass shift of approximately 5 atomic mass units in the molecular ion peak directly corresponds to the replacement of five hydrogen atoms (mass ~1 amu) with five deuterium atoms (mass ~2 amu), providing clear evidence of successful deuteration.

Furthermore, the fragmentation patterns observed in the mass spectrum can confirm the location of the deuterium labels. In electron ionization mass spectrometry (EI-MS), molecules fragment in a predictable manner. By comparing the fragmentation pattern of the deuterated compound to its non-deuterated counterpart, the positions of the isotopic labels can be verified. For instance, the loss of a bromomethyl radical (•CH₂Br) from the parent molecule would result in a fragment with a specific mass. In the deuterated compound, the corresponding loss of a deuterated bromomethyl radical (•CD₂Br) would produce a fragment ion with a mass that is two units higher, confirming the presence of two deuterium atoms on the C3 carbon.

| Fragment | Non-Deuterated Formula | Expected m/z (Non-Deuterated) | Deuterated Formula | Expected m/z (Deuterated) |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | [C₃H₇BrO₂]⁺ | 155/157 | [C₃D₅H₂BrO₂]⁺ | 160/162 |

| Loss of •Br | [C₃H₇O₂]⁺ | 75 | [C₃D₅H₂O₂]⁺ | 80 |

| Loss of •CH₂Br / •CD₂Br | [C₂H₅O₂]⁺ | 61 | [C₂D₃H₂O₂]⁺ | 64 |

| Loss of H₂O / D₂O | [C₃H₅BrO]⁺ | 137/139 | [C₃D₃HBrO]⁺ | 140/142 |

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, leading to characteristic isotopic patterns (e.g., 155/157 m/z).

Vibrational Spectroscopy Applications for Deuterium-Labeled Molecules

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. This technique is highly sensitive to isotopic substitution due to the "isotopic effect." Replacing a lighter atom (hydrogen) with a heavier one (deuterium) increases the reduced mass of the chemical bond, causing a decrease in its vibrational frequency.

This effect is particularly pronounced for C-H bonds. The stretching vibration for a typical C-H bond appears in the range of 2800-3000 cm⁻¹ in an IR spectrum. Upon deuteration, the corresponding C-D stretching vibration shifts to a lower frequency, typically around 2100-2300 cm⁻¹. This significant and predictable shift provides a clear diagnostic tool for confirming deuteration.

In the case of 3-Bromo-1,2-propanediol-d5, the IR spectrum would exhibit characteristic absorption bands for C-D stretching and bending modes, which would be absent in the spectrum of the non-deuterated compound. Conversely, the characteristic C-H stretching and bending vibrations of the propanediol backbone would be absent in the spectrum of the d5-labeled compound. The O-H stretching frequency (typically a broad band around 3200-3600 cm⁻¹) would remain, as the hydroxyl groups are not deuterated in this specific isotopologue.

| Bond Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected in 3-Bromo-1,2-propanediol-d5? |

|---|---|---|---|

| C-H | Stretching | 2800 - 3000 | No (on backbone) |

| C-D | Stretching | 2100 - 2300 | Yes |

| O-H | Stretching | 3200 - 3600 (broad) | Yes |

| C-O | Stretching | 1000 - 1300 | Yes |

| C-Br | Stretching | 500 - 600 | Yes |

Applications of 3 Bromo 1,2 Propanediol D5 in Mechanistic Organic Chemistry and Biochemistry

Elucidation of Reaction Mechanisms Through Isotopic Labeling Studies

Isotopic labeling is a fundamental technique used to track the journey of an atom or a group of atoms through a sequence of chemical reactions. wikipedia.orgcreative-proteomics.com By introducing a "labeled" molecule like 3-Bromo-1,2-propanediol-d5 into a reaction, scientists can monitor the position of the deuterium (B1214612) atoms in the intermediates and final products. This provides direct evidence for proposed reaction pathways and helps to confirm or disprove mechanistic hypotheses.

Research on the non-deuterated analogs, 3-halopropan-1,2-diols, suggests they react through a common epoxide intermediate, glycidol (B123203) (2,3-epoxypropanol). nih.gov The use of 3-Bromo-1,2-propanediol-d5 can substantiate this mechanism. Upon conversion to the deuterated glycidol intermediate, the subsequent nucleophilic attack would result in products with a specific deuterium arrangement that can be precisely identified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). wikipedia.org

Similarly, studies on the catalytic hydrogenolysis of glycerol (B35011) have employed deuterium labeling to understand the reaction sequence. It was demonstrated that the reaction does not proceed by simple replacement of a hydroxyl group with hydrogen, but rather through an initial dehydrogenation of glycerol to form glyceraldehyde. researchgate.net The pattern of deuterium incorporation was key to uncovering this pathway. researchgate.net Applying this principle, 3-Bromo-1,2-propanediol-d5 can be used to dissect analogous transformations, providing clear evidence of bond formations and cleavages.

| Technique | Principle | Application with 3-Bromo-1,2-propanediol-d5 | Information Gained |

|---|---|---|---|

| Deuterium Labeling | Substitution of H with D, a stable, heavier isotope. wikipedia.org | Use as a reactant to trace the fate of its carbon skeleton. | Confirmation of reaction intermediates (e.g., glycidol-d5) and elucidation of reaction pathways. wikipedia.orgnih.gov |

| Mass Spectrometry (MS) | Detects molecules based on their mass-to-charge ratio. The mass difference between H and D allows for easy differentiation. wikipedia.org | Analysis of reaction products to identify the location and number of deuterium atoms. | Mapping the transformation of the deuterated backbone into various products. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detects atomic nuclei with different gyromagnetic ratios. D has a different NMR signal than H. wikipedia.org | Structural analysis of products to determine the precise stereochemical and regiochemical positions of deuterium atoms. | Detailed structural evidence for reaction mechanisms, including rearrangements and stereochemical outcomes. smolecule.com |

Investigations of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. libretexts.org The KIE is a highly sensitive probe of the transition state of the rate-determining step. baranlab.org Because a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond, reactions that involve breaking this bond in the rate-limiting step are typically slower for the deuterated compound. libretexts.org This is known as a primary KIE, and the ratio of the rates (kH/kD) is usually greater than 1.

3-Bromo-1,2-propanediol-d5 is an ideal substrate for KIE studies. For any reaction where a C-H bond on the propanediol (B1597323) backbone is cleaved, comparing the reaction rate of 3-Bromo-1,2-propanediol (B131886) with its d5-labeled counterpart can reveal whether this bond cleavage is kinetically significant.

This approach has been widely used to understand enzyme mechanisms:

Glycoside Hydrolases: KIE studies using deuterated substrates have been instrumental in demonstrating that many of these enzymes proceed through an oxocarbenium ion-like transition state. tandfonline.comresearchgate.net For example, a study on the hydrolysis of α,α-[1,1′-2H]trehalose by honeybee trehalase yielded a significant kH/kD value of 1.53, supporting such a mechanism. tandfonline.com

Alcohol and Amine Oxidation: In enzymatic oxidation reactions, measuring both substrate KIEs (using a deuterated substrate like 3-Bromo-1,2-propanediol-d5) and solvent isotope effects (by running the reaction in D₂O) can distinguish between different mechanistic possibilities, such as concerted versus stepwise transfer of a proton and a hydride. nih.gov For instance, with the enzyme flavocytochrome b₂, a large deuterium KIE was observed with a deuterated lactate (B86563) substrate, but the solvent isotope effect was unity, establishing that the O-H and C-H bond cleavages are not concerted. nih.gov

| Enzyme System | Deuterated Substrate | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Honeybee Trehalase | α,α-[1,1′-²H]trehalose | 1.53 | Reaction proceeds via an oxocarbenium ion intermediate. | tandfonline.com |

| Flavocytochrome b₂ | 2-[²H]-lactate | 5.4 | C-H bond cleavage is rate-limiting. | nih.gov |

| GH99 Endo-α-1,2-mannanase | Isotopically labeled tetrasaccharide | 1.189 (Anomeric-²H) | Supports an oxocarbenium ion-like transition state. | researchgate.net |

| Choline Oxidase (H466A mutant) | [1,1-²H₂]choline | 6.3 | Establishes that O-H and C-H bond cleavages occur in a single rate-limiting transition state. | nih.gov |

Tracing Biosynthetic Pathways and Metabolic Transformations with Deuterated Analogs

Deuterated molecules are invaluable as non-radioactive tracers to map metabolic pathways in vivo and in vitro. medchemexpress.comnih.gov When an organism is administered a deuterated compound, its metabolic machinery processes it similarly to the natural substance. By tracking the labeled atoms through various metabolic pools, researchers can identify intermediates, end products, and entire metabolic networks. portlandpress.com

The metabolism of the parent compound, 3-bromo-1,2-propanediol, and other 3-halopropan-1,2-diols has been studied in rats and mice. nih.gov These compounds are detoxified by conjugation with glutathione (B108866), which is believed to occur after conversion to the reactive intermediate, glycidol. nih.gov This pathway yields two primary urinary metabolites: S-(2,3-dihydroxypropyl)cysteine and N-acetyl-S-(2,3-dihydroxypropyl)cysteine (a mercapturic acid). nih.gov

Administering 3-Bromo-1,2-propanediol-d5 and subsequently analyzing biological fluids (e.g., urine) and tissues with mass spectrometry would allow for the unambiguous identification of deuterated metabolites. This provides definitive proof of the metabolic fate of the compound's carbon backbone and can quantify the flux through different pathways. Such studies are analogous to experiments using deuterated glycerols to demonstrate the heterogeneity of the sn-glycerol 3-phosphate pool used for synthesizing phospholipids (B1166683) in liver cells. portlandpress.com

| Step | Compound/Intermediate | Description | Reference |

|---|---|---|---|

| 1 | 3-Bromo-1,2-propanediol-d5 | Administered deuterated parent compound. | medchemexpress.com |

| 2 | Glycidol-d5 | Proposed reactive epoxide intermediate formed in vivo. | nih.gov |

| 3 | S-(2,3-dihydroxypropyl-d5)glutathione | Initial conjugate formed by reaction with glutathione. | nih.gov |

| 4 | S-(2,3-dihydroxypropyl-d5)cysteine | Metabolite formed after cleavage of glutamate (B1630785) and glycine (B1666218) from the glutathione conjugate. | nih.gov |

| 5 | N-acetyl-S-(2,3-dihydroxypropyl-d5)cysteine | Final mercapturic acid metabolite excreted in urine. | nih.gov |

Probing Enzyme Catalysis and Substrate Specificity Using Labeled Substrates

Isotopically labeled substrates are used to explore the active sites of enzymes, revealing details about substrate binding and catalytic mechanisms. cymitquimica.com 3-Bromo-1,2-propanediol-d5 is specifically noted for its application as a labeled substrate to investigate the substrate specificity of glycerol kinase. cymitquimica.com By comparing the kinetic parameters (like Km and kcat) for the deuterated and non-deuterated substrates, researchers can determine how the enzyme's active site accommodates the subtle steric and electronic differences imparted by deuterium substitution.

This approach is widely applicable. For example, studies of epoxide hydrolases use deuterated substrates and solvent isotope effects to understand the hydrolysis mechanism, including the roles of key acidic and basic residues in the active site. diva-portal.org The non-deuterated analog, 3-bromo-1,2-propanediol, is known to inhibit glycerol 3-phosphate dehydrogenase in boar spermatozoa. sigmaaldrich.com The deuterated version could be employed to perform KIE studies on this inhibition, potentially clarifying whether the mechanism involves C-H bond cleavage and providing a more detailed picture of how the inhibitor interacts with the enzyme.

| Enzyme | Research Question | Role of Deuterated Substrate | Reference |

|---|---|---|---|

| Glycerol Kinase | Substrate specificity and binding. | 3-Bromo-1,2-propanediol-d5 is used as a labeled substrate to probe active site tolerance. | cymitquimica.com |

| Epoxide Hydrolase | Hydrolysis mechanism and rate-limiting steps. | Deuterated epoxides and D₂O solvent are used to measure KIEs and identify proton transfers. | diva-portal.org |

| Glycerol 3-Phosphate Dehydrogenase | Mechanism of inhibition. | 3-Bromo-1,2-propanediol-d5 could be used to perform KIE studies on the inhibition process. | sigmaaldrich.com |

| Glycoside Hydrolase | Transition state structure. | Deuterated glycosides are used to measure KIEs, providing evidence for oxocarbenium ion intermediates. | researchgate.net |

Deuterium as a Tracer in Chemical Reaction Monitoring and Product Formation Studies

Beyond mechanistic elucidation, deuterium serves as an excellent tracer for quantitative analysis in complex mixtures. nih.gov Because deuterated compounds are chemically similar to their unlabeled counterparts but have a distinct mass, they can be used as internal standards in mass spectrometry-based quantification. This method is highly precise and is frequently used in fields ranging from pharmacology to food science. nih.govresearchgate.net

In the context of food chemistry, contaminants such as 3-monochloropropane-1,2-diol (3-MCPD) and its esters can form during the high-temperature refining of edible oils. researchgate.net Analytical methods often involve derivatization steps where the analyte of interest could potentially be formed or lost. For example, glycidol can be converted to 3-bromopropane-1,2-diol (3-MBPD) during sample workup. researchgate.net By adding a known amount of 3-Bromo-1,2-propanediol-d5 as an internal standard at the beginning of the analytical procedure, any artificial formation or degradation of the target analyte can be accurately corrected for, leading to more reliable quantification.

This tracer approach has been validated in numerous applications:

Metabolic Flux Analysis: Deuterated water (D₂O) is ingested, and the rate of deuterium incorporation into biomolecules like proteins or lipids is measured to determine their synthesis rates in vivo. nih.gov

Food Chain Tracing: The natural abundance of deuterium varies, and these variations have been used to trace nutrient sources through ecological food webs. researchgate.netresearchgate.net

Metabolic Stability: Deuterated versions of drug candidates are often synthesized to study how isotopic substitution at a site of metabolic attack can slow down metabolism (a KIE), thereby improving the drug's pharmacokinetic profile. ansto.gov.au

| Application Area | Methodology | Example | Reference |

|---|---|---|---|

| Quantitative Analysis | Use of a deuterated compound as an internal standard in mass spectrometry. | Quantifying food contaminants like 3-MCPD, using 3-Bromo-1,2-propanediol-d5 to correct for analytical variability. | researchgate.net |

| Pharmacokinetics | Oral administration of D₂O or deuterated drugs to monitor metabolism and turnover. | Measuring day-to-day changes in muscle protein synthesis by tracking deuterium incorporation from body water. | nih.gov |

| Reaction Monitoring | Tracking deuterium incorporation from a labeled reactant or solvent (D₂O) into products. | Studying the mechanism of glycerol hydrogenolysis by analyzing deuterium exchange patterns. | researchgate.net |

| Environmental Science | Analyzing stable isotope ratios (D/H) to trace the flow of organic matter. | Using deuterium as a food source tracer in temperate streams. | researchgate.net |

Role in Environmental Transformation Mechanism Studies of Halogenated Compounds

Isotopic Analysis for Degradation Pathway Identification of Brominated Organic Compounds

Compound-Specific Isotope Analysis (CSIA) has become an indispensable technique for tracking the environmental fate of persistent halogenated organic pollutants. researchgate.net By measuring the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C or ⁸¹Br/⁷⁹Br) in a contaminant plume, scientists can determine the extent of degradation and often identify the specific reaction pathway. During degradation, molecules containing the lighter isotope typically react faster, leaving the remaining pool of the contaminant "enriched" in the heavier isotope. The magnitude of this change, known as isotopic fractionation, is characteristic of the specific degradation mechanism.

In the context of brominated organic compounds, dual-isotope analysis (typically carbon and bromine) provides even more detailed mechanistic information. researchgate.netmdpi.com 3-Bromo-1,2-propanediol-d5 is primarily used as a stable isotope-labeled internal standard in such studies. researchgate.netlgcstandards.com Its deuterium (B1214612) labeling allows for precise quantification via mass spectrometry, which is essential for calculating the degradation of the non-labeled compound of interest. researchgate.net

Research on analogous brominated flame retardants, such as tribromoneopentyl alcohol (TBNPA) and dibromoneopentyl glycol (DBNPG), demonstrates the power of this approach. In a study on the biodegradation of these compounds by a bacterial consortium, a significant carbon isotope effect (enrichment) was observed, confirming that degradation was occurring. mdpi.com However, there was no detectable bromine isotope fractionation. This crucial finding indicated that the initial, rate-limiting step of the microbial degradation did not involve the cleavage of the carbon-bromine (C-Br) bond. mdpi.com Instead, it suggested an initial oxidative attack on the molecule's hydrocarbon backbone. mdpi.com

Table 1: Isotopic Enrichment Factors (ε) in the Biodegradation of Brominated Compounds This table presents carbon isotopic enrichment factors observed during the microbial degradation of specific brominated flame retardants. Significant negative enrichment factors indicate that biodegradation is taking place.

| Compound | Isotope System | Enrichment Factor (ε) in ‰ | Implied Degradation Step | Reference |

| Tribromoneopentyl alcohol (TBNPA) | Carbon (δ¹³C) | -8.0 ± 0.2 | Oxidation of hydrocarbon backbone | mdpi.com |

| Dibromoneopentyl glycol (DBNPG) | Carbon (δ¹³C) | -7.0 ± 0.4 | Oxidation of hydrocarbon backbone | mdpi.com |

| Tribromoneopentyl alcohol (TBNPA) | Bromine (δ⁸¹Br) | Not Detected | C-Br bond cleavage is not the rate-limiting step | mdpi.com |

| Dibromoneopentyl glycol (DBNPG) | Bromine (δ⁸¹Br) | Not Detected | C-Br bond cleavage is not the rate-limiting step | mdpi.com |

Data sourced from studies on analogous brominated compounds to illustrate the principles of isotopic analysis.

Understanding Abiotic and Biotic Transformation Processes Through Deuterated Analogs

A major challenge in environmental remediation is distinguishing between abiotic (chemical, such as hydrolysis) and biotic (microbial) degradation processes, as both can occur simultaneously. ub.eduresearchgate.net Deuterated analogs like 3-Bromo-1,2-propanediol-d5 are instrumental in differentiating these pathways due to the kinetic isotope effect (KIE). The KIE is a phenomenon where the substitution of an atom with a heavier isotope (like hydrogen with deuterium) can significantly slow down the rate of a chemical reaction if the bond to that atom is broken in the rate-determining step. acs.org

By conducting parallel degradation experiments with both the non-labeled compound (e.g., 3-bromo-1,2-propanediol) and its deuterated version (3-Bromo-1,2-propanediol-d5), researchers can isolate the transformation mechanisms.

Biotic Pathways: Many enzymatic processes, particularly initial oxidation steps by mono- or dioxygenases, involve the cleavage of a carbon-hydrogen (C-H) bond. If this is the rate-limiting step, the degradation of the deuterated analog (containing C-D bonds, which are stronger) will be noticeably slower than its non-labeled counterpart. This pronounced KIE is a strong indicator of a specific biotic transformation. ub.edu

Abiotic Pathways: Abiotic reactions such as hydrolysis often involve nucleophilic substitution at the carbon atom attached to the halogen. In the case of 3-bromo-1,2-propanediol (B131886), this would involve the C-Br bond. Since the C-D bonds on the propanediol (B1597323) backbone are not broken during this process, the degradation rates for both the deuterated and non-deuterated compounds would be very similar, exhibiting little to no KIE. researchgate.net

This comparative approach allows for the deconvolution of complex degradation networks in soil and water systems, helping to determine whether natural attenuation is primarily driven by microbial activity or chemical reactions. nsf.gov

Table 2: Conceptual Comparison of Degradation Using Deuterated Analogs This table illustrates how comparing the degradation of a parent compound and its deuterated analog can help differentiate between abiotic and biotic transformation pathways.

| Degradation Process | Rate-Limiting Step | Expected Degradation Rate of Parent Compound (e.g., 3-Bromo-1,2-propanediol) | Expected Degradation Rate of Deuterated Analog (e.g., 3-Bromo-1,2-propanediol-d5) | Implication |

| Abiotic Hydrolysis | Cleavage of C-Br bond | Fast | Fast (Similar to parent) | Abiotic pathway is dominant. |

| Biotic Oxidation | Enzymatic cleavage of C-H bond | Fast | Slow (Significantly slower than parent) | Biotic pathway involving C-H activation is dominant. |

Analytical Methodologies Utilizing 3 Bromo 1,2 Propanediol D5 As an Internal Standard

Development of Quantitative Analytical Methods for Brominated Diols in Research Contexts

The quantification of brominated diols and their derivatives in various matrices, especially in complex food products, presents a significant analytical challenge. To address this, researchers have developed sophisticated methods that often rely on gas chromatography-mass spectrometry (GC-MS). A common strategy involves the conversion of the target analytes into more volatile and thermally stable derivatives prior to GC-MS analysis.

In many research applications, 3-Bromo-1,2-propanediol-d5 is employed as an internal standard to ensure the accuracy of the quantification of related analytes like 3-MCPD and its fatty acid esters. These esters are often hydrolyzed to their free diol forms before derivatization and analysis. For instance, in the analysis of edible oils and fats, indirect methods are frequently used where the esters of 3-MCPD and glycidol (B123203) are converted to free 3-MCPD and 3-monobromo-1,2-propanediol (3-MBPD) respectively. researchgate.net This conversion is often achieved through hydrolysis, which can be followed by a bromination step. researchgate.net

The use of a deuterated internal standard like 3-Bromo-1,2-propanediol-d5, which is chemically almost identical to the analyte but has a different mass, allows for the correction of any analyte loss during the extensive sample preparation steps, which may include extraction, hydrolysis, and derivatization. researchgate.netsigmaaldrich.com For example, a method for the simultaneous determination of 3-MCPD and glycidyl (B131873) ester derivatives in fish oil samples utilizes GC-MS/MS following derivatization with phenylboronic acid (PBA), with deuterated standards providing the necessary accuracy. sigmaaldrich.com

The following table summarizes key aspects of quantitative methods developed for brominated diols and related compounds:

| Analyte(s) | Matrix | Analytical Technique | Internal Standard | Key Methodological Steps |

| 3-MCPD, 2-MCPD, Glycidol | Foodstuffs | GC-MS | 3-MCPD-d5, 2-MCPD-d5, Glycidol-d5 | Microwave extraction, alkaline-catalyzed ester cleavage. researchgate.net |

| 3-MCPD and 1,3-dichloro-2-propanol | Food Products | GC-MS | 3-MCPD-d5 | Liquid-liquid extraction. sigmaaldrich.com |

| 3-MCPD and Glycidyl Esters | Edible Oils | GC-MS | Deuterated 3-MCPD esters | Transesterification to convert triacylglycerols to FAMEs, neutralization, and extraction. restek.com |

| 3-MCPD and 3-MBPD | Oils and Fats | GC-MS | Not specified | Hydrolysis/bromination using Candida rugosa lipase (B570770) and sodium bromide, followed by derivatization with phenylboronic acid. researchgate.net |

These methods demonstrate the integral role of deuterated internal standards in achieving reliable quantification of brominated and chlorinated diols in complex food matrices.

Application of Isotope Dilution Mass Spectrometry in Research Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. This method involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the analyte and the internal standard behave almost identically during extraction, purification, and analysis, any losses of the analyte during these steps are compensated for by corresponding losses of the internal standard.

3-Bromo-1,2-propanediol-d5 is an ideal internal standard for IDMS analysis of 3-BPD and other related compounds. Its five deuterium (B1214612) atoms give it a mass that is easily distinguishable from the unlabeled analyte by a mass spectrometer, while its chemical properties are virtually identical.

In the context of food analysis, IDMS using deuterated standards like 3-Bromo-1,2-propanediol-d5 is considered a gold standard for the quantification of contaminants like 3-MCPD and its esters. For instance, a selective and sensitive ultra-high performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed for the direct determination of 3-MCPD esters in edible vegetable oils, which integrated the isotope dilution technique for accurate quantification. nih.gov Similarly, the analysis of 3-MCPD in various food products by GC-MS often employs 3-MCPD-d5 as an internal standard to ensure precise and accurate results. sigmaaldrich.comresearchgate.net

The use of isotopically labeled internal standards is crucial in methods that involve complex sample preparation, such as the analysis of 3-MCPD and glycidyl esters in edible oils. Official methods like those from the AOCS (American Oil Chemists' Society) often recommend the use of deuterated internal standards. restek.comfediol.eu For example, the analysis of 3-MCPD and glycidyl esters can involve transesterification, where the use of a deuterated internal standard helps to correct for any variations in the reaction efficiency. researchgate.net

The table below highlights the application of IDMS with deuterated standards in the quantification of food contaminants:

| Analyte | Internal Standard | Analytical Technique | Matrix | Key Finding |

| 3-MCPD Esters | 3-MCPD-d5 dipalmitate, 2-MCPD-d5 distearate | GC-MS | Infant Formula | Enabled the accurate quantification of low levels of 3-MCPD esters. researchgate.net |

| 3-MCPD, 2-MCPD, Glycidol | 3-MCPD-d5, 2-MCPD-d5, Glycidol-d5 | GC-MS | General | Allowed for accurate quantitation without a derivatization step. researchgate.net |

| 3-MCPD Esters | Deuterated 3-MCPD esters | UHPLC-MS/MS | Edible Vegetable Oils | Provided high sensitivity and accuracy with detection limits in the low mg/kg range. nih.gov |

| 3-MCPD | 3-MCPD-d5 | LC-MS/MS | Caco-2 cells | Enabled the validation of a method for measuring 3-MCPD in a biological matrix. sigmaaldrich.com |

The consistent use of IDMS with deuterated internal standards across various studies underscores its importance in generating reliable and comparable data for risk assessment and regulatory purposes.

Derivatization Chemistry for Enhanced Analytical Detection and Specificity in Diol Analysis

The analysis of polar compounds like diols by gas chromatography often requires a derivatization step to increase their volatility and improve their chromatographic behavior. Derivatization can also enhance the sensitivity and specificity of detection by mass spectrometry. For brominated diols and their analogues, several derivatization reagents have been employed.

A widely used derivatizing agent for diols is phenylboronic acid (PBA). PBA reacts with the vicinal diol functionality of compounds like 3-BPD and 3-MCPD to form stable cyclic esters. These derivatives are more volatile and provide characteristic fragment ions in the mass spectrometer, which aids in their identification and quantification. The use of PBA derivatization is a common feature in many analytical methods for 3-MCPD and related compounds. researchgate.netsigmaaldrich.comeuropa.eu

Another approach involves silylation, where the hydroxyl groups of the diol are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). sigmaaldrich.com This also increases the volatility of the analytes for GC analysis.

In some methods for the analysis of vicinal diols, derivatization is used to introduce a specific chemical tag that facilitates detection. For example, 6-bromo-3-pyridinylboronic acid (BPBA) has been used as a derivatizing agent for vicinal diols. nih.gov The bromine atom in BPBA provides a characteristic isotopic pattern (due to the presence of 79Br and 81Br isotopes) that can be used for selective detection by mass spectrometry. nih.govnih.govresearchgate.net This approach can be applied in both pre-column and post-column derivatization strategies. nih.govresearchgate.net

The following table summarizes common derivatization strategies used in the analysis of diols:

| Derivatization Reagent | Analyte Type | Purpose of Derivatization | Analytical Technique |

| Phenylboronic Acid (PBA) | Vicinal diols (e.g., 3-MCPD, 3-MBPD) | Increase volatility, form stable cyclic esters for GC-MS analysis. researchgate.netsigmaaldrich.comeuropa.eu | GC-MS, GC-MS/MS |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Compounds with hydroxyl groups | Increase volatility by forming TMS ethers. sigmaaldrich.com | GC |

| 6-bromo-3-pyridinylboronic acid (BPBA) | Vicinal diols | Introduce a bromine tag for selective detection by MS based on its isotopic pattern. nih.govnih.govresearchgate.net | LC-MS |

| Heptafluorobutyroylimidazole (HFBI) | Chloropropanols | Form derivatives for GC-MS analysis. researchgate.net | GC-MS |

The choice of derivatization reagent and strategy depends on the specific analytes, the matrix, and the analytical instrumentation available. However, the overarching goal is to enhance the analytical performance in terms of sensitivity, specificity, and accuracy, for which the use of an internal standard like 3-Bromo-1,2-propanediol-d5 remains a critical component.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Mechanistic Insights and Reaction Energetics

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms and energy landscapes of chemical reactions. For a molecule like 3-Bromo-1,2-propanediol (B131886), these calculations can predict the most likely pathways for its reactions, such as nucleophilic substitution or elimination, and determine the associated energy barriers.

Computational studies on related halohydrins and their reactions provide a framework for understanding 3-Bromo-1,2-propanediol. researchgate.netacs.orgbeilstein-journals.org For instance, Density Functional Theory (DFT) is a widely used method to investigate reaction profiles. rsc.org By mapping the potential energy surface, chemists can identify transition states—the highest energy points along a reaction coordinate—and stable intermediates. The energy difference between the reactants and the transition state, known as the activation energy, is a critical determinant of the reaction rate.

In the context of 3-Bromo-1,2-propanediol, quantum chemical calculations can explore several key aspects:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule, which is crucial as the reactivity can be highly dependent on the conformer.

Reaction Pathways: Elucidating the step-by-step process of reactions, such as the intramolecular formation of an epoxide from the halohydrin, which proceeds via an internal SN2 reaction. byjus.com

Energetics: Calculating the enthalpy and Gibbs free energy changes for each step of a proposed mechanism to determine its feasibility and spontaneity.

The table below summarizes common quantum chemical methods and their applications in studying reaction mechanisms and energetics, which are applicable to 3-Bromo-1,2-propanediol-d5.

| Computational Method | Application in Mechanistic Studies | Expected Insights for 3-Bromo-1,2-propanediol-d5 |

| Density Functional Theory (DFT) | Geometry optimization of reactants, products, and transition states; calculation of reaction energies and activation barriers. rsc.org | Prediction of the transition state structure for epoxide formation; determination of the energy barrier for nucleophilic substitution at the C-Br bond. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for benchmarking DFT results; detailed analysis of electron correlation effects. mdpi.com | Refined energetics for key reaction steps, providing a more accurate picture of the reaction profile. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reactions in solvent or enzymatic environments by treating the reactive core with QM and the surroundings with MM. acs.org | Understanding the influence of solvent molecules (e.g., water) on the reaction mechanism and energetics. |

Molecular Modeling of Isotopic Effects and Reactivity Profiles

The substitution of hydrogen with deuterium (B1214612) in 3-Bromo-1,2-propanediol to give the d5 isotopologue introduces subtle changes in its molecular properties, which can lead to measurable differences in reaction rates, known as kinetic isotope effects (KIEs). mdpi.com Molecular modeling is essential for predicting and interpreting these effects.

The primary origin of the deuterium KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPVE than a C-H bond. If this bond is broken or significantly weakened in the transition state of a reaction, the reaction will be slower for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). mdpi.com Conversely, if the bond becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) can be observed. mdpi.com

Molecular modeling techniques, particularly those based on transition state theory, can calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. rsc.org This allows for the theoretical prediction of KIEs. For 3-Bromo-1,2-propanediol-d5, deuteration occurs at the carbon backbone. This can lead to secondary KIEs, where the isotopic substitution is not at the bond being broken but is still close to the reaction center. These effects are typically smaller than primary KIEs but can still provide valuable mechanistic information.

The following table outlines the expected isotopic effects on the molecular properties and reactivity profile of 3-Bromo-1,2-propanediol-d5 based on established theoretical principles.

| Molecular Property/Reactivity Aspect | Effect of Deuteration (H to D) | Theoretical Rationale |

| C-D Bond Length | Slightly shorter than C-H bond | Lower zero-point energy of the C-D bond leads to a slightly shorter average bond length. |

| Vibrational Frequencies | Lower for C-D stretching and bending modes | The greater mass of deuterium results in lower vibrational frequencies for modes involving its motion. |

| Zero-Point Vibrational Energy (ZPVE) | Lower for the deuterated molecule | The sum of all vibrational mode energies at 0 K is lower due to the mass difference. mdpi.com |

| Reaction Rate (for C-H/C-D bond cleavage) | Slower (Normal Kinetic Isotope Effect) | The difference in ZPVE between the reactant and the transition state is greater for the C-H bond, leading to a lower activation energy for the non-deuterated species. mdpi.comnih.gov |

| Reaction Equilibrium | Can be shifted (Equilibrium Isotope Effect) | The differing ZPVEs of the deuterated and non-deuterated reactants and products can lead to a shift in the equilibrium position. mdpi.com |

Future Research Directions and Emerging Applications

Novel Derivatization Strategies for Specialized Research Challenges

Beyond its role as an internal standard for its direct counterpart, 3-Bromo-1,2-propanediol-d5 offers intriguing possibilities as a derivatizing agent. Chemical derivatization is a technique used to modify an analyte to enhance its analytical properties, such as improving its stability, volatility for GC analysis, or detectability. science.gov The functional groups of 3-Bromo-1,2-propanediol-d5—a reactive bromine atom and two hydroxyl groups—make it a versatile reagent for this purpose.

The core concept is to use 3-Bromo-1,2-propanediol-d5 to "tag" other molecules of interest that lack a suitable internal standard or are difficult to detect. By reacting it with a target analyte, the deuterated tag is covalently bonded to the molecule. This new derivative can then be quantified with high sensitivity and specificity using mass spectrometry, with the deuterium (B1214612) label providing a clear signature.

Emerging research can explore these strategies for specialized challenges:

Targeting Thiol-Containing Molecules: The bromo- group can react with nucleophilic thiol groups (-SH) found in molecules like cysteine-containing peptides or certain drug metabolites. Derivatizing these compounds would enable their precise quantification in complex biological fluids.

Analysis of Boronic Acids: The diol moiety (two hydroxyl groups) can react with boronic acids to form stable cyclic boronate esters. This strategy could be applied to the analysis of novel pharmaceuticals or building blocks in synthetic chemistry that contain a boronic acid group.

Fluorescence Tagging: While the compound itself is not fluorescent, the hydroxyl groups can be modified with a fluorophore. The resulting fluorescent, deuterated derivatizing agent could be used in HPLC with fluorescence detection (HPLC-FLD), providing an orthogonal detection method alongside mass spectrometry for comprehensive analysis.

These novel derivatization strategies would effectively create a custom internal standard for analytes where no commercial SIL-IS exists, broadening the scope of quantifiable molecules in metabolomics, pharmaceutical, and environmental research.

| Functional Group on Tag | Target Functional Group on Analyte | Resulting Linkage | Potential Application Area |

|---|---|---|---|

| Bromo- (C-Br) | Thiol (-SH) | Thioether | Quantification of peptides, proteins, or thiol-containing drugs. |

| Diol (-OH, -OH) | Boronic Acid (-B(OH)₂) | Cyclic Boronate Ester | Analysis of boronic acid-based pharmaceuticals or synthetic intermediates. |

| Diol (-OH, -OH) | Aldehyde/Ketone (C=O) | Cyclic Acetal/Ketal | Profiling of carbonyl-containing metabolites in biological systems. |

| Hydroxyl (-OH) | Isocyanate (-NCO) | Carbamate (Urethane) | Monitoring exposure to industrial isocyanates in environmental or occupational health studies. |

Exploration of New Catalytic Pathways Involving Deuterated Propanediol (B1597323) Derivatives

The study of catalytic reactions is fundamental to green chemistry, biomass conversion, and the synthesis of value-added chemicals. Deuterated compounds are powerful tools for elucidating reaction mechanisms through the analysis of the kinetic isotope effect (KIE). unam.mx The KIE describes the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. A significant KIE is often observed when the bond to the isotope is broken in the rate-determining step of the reaction. unam.mx

There is extensive research into the catalytic conversion of glycerol (B35011) and related propanediols into valuable products through processes like hydrogenolysis, dehydration, and oxidation. rsc.orgcardiff.ac.uk 3-Bromo-1,2-propanediol-d5 is an ideal probe molecule for investigating the mechanisms of such reactions, especially for halogenated compounds. The strategic placement of deuterium atoms allows researchers to track which C-H bonds are broken during a catalytic cycle.

Future research directions in this area include:

Mechanism of Dehalogenation: Catalytic hydrodehalogenation is a critical reaction for detoxifying environmental pollutants. By using 3-Bromo-1,2-propanediol-d5 with various heterogeneous or homogeneous catalysts, researchers can determine the precise mechanism of bromine removal and the role of hydrogen sources.

Selective Oxidation Pathways: The selective oxidation of 1,2-propanediol to valuable products like lactic acid or hydroxyacetone (B41140) is an area of active research. cardiff.ac.uk Using the deuterated analogue can help clarify whether the primary or secondary hydroxyl group is oxidized preferentially and reveal the mechanism of C-H bond activation on the catalyst surface.

Dehydration and Rearrangement Reactions: Acid-catalyzed dehydration is a key step in the conversion of diols. researchgate.net Studies using 3-Bromo-1,2-propanediol-d5 can provide definitive evidence for proposed intermediates, such as the formation of aldehydes or enols, by tracking the fate of the deuterium labels in the final products. A study on glycerol hydrogenolysis over a Pt-Re catalyst successfully used deuterated glycerol to confirm a tandem dehydration-hydrogenation mechanism. acs.org Similar approaches with 3-Bromo-1,2-propanediol-d5 could illuminate analogous pathways for halogenated substrates.

By providing clear, mechanistic insights, such studies can guide the rational design of more efficient and selective catalysts for converting biomass-derived feedstocks and remediating halogenated organic compounds.

| Catalytic Reaction | Catalyst Example | Mechanistic Insight from Isotopic Labeling | Reference |

|---|---|---|---|

| Glycerol Hydrogenolysis to Propanediols | Pt-Re | Use of deuterated glycerol and D₂ gas demonstrated a tandem mechanism of acid-catalyzed dehydration followed by Pt-catalyzed hydrogenation. | acs.org |

| 1,2-Propanediol Deoxygenation | Ruthenium Complex | Proposed mechanism involves acid-catalyzed dehydration to propionaldehyde, which is then hydrogenated. Deuterium labeling could confirm the pathway. | researchgate.net |

| 1,2-Propanediol Oxidation | Supported Au, Pd, Pt | Reaction proceeds via intermediates like lactaldehyde or hydroxyacetone. KIE studies could determine the rate-limiting C-H bond cleavage step. | cardiff.ac.uk |

| Glycerol Hydrogenolysis | Cu-based catalysts | High selectivity for 1,2-propanediol is achieved under specific conditions. Deuterium tracing can map the reaction network and identify pathways to byproducts. | rsc.org |

Q & A

Q. How can conflicting toxicity data for halogenated propanediols be resolved when extrapolating results from 3-bromo-1,2-propanediol-d5 to non-deuterated analogs?

- Methodological Answer : Deuterium’s kinetic isotope effect may reduce metabolic activation in vivo, leading to underestimation of toxicity. Comparative studies using both deuterated and non-deuterated compounds in in vitro hepatocyte assays are critical. Dose-response curves and metabolomic profiling (e.g., CYP450 activity) clarify isotopic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.